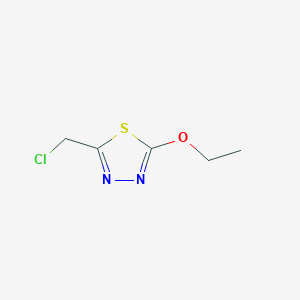

2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

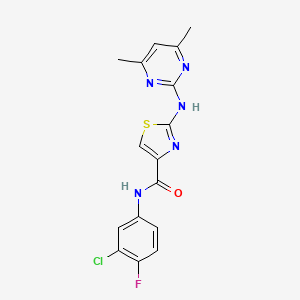

The compound “2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole” belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms .

Synthesis Analysis

While specific synthesis methods for “2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole” are not available, similar compounds are often synthesized through condensation reactions . For example, 2-chloromethyl-1H-benzimidazole derivatives were prepared by condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles .Chemical Reactions Analysis

The chemical reactions of “2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole” would depend on the specific conditions and reagents used. In general, chloromethyl groups can participate in nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Fungicidal Activities

Etridiazole, a compound closely related to 2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole, exhibits significant fungicidal properties against fungi from the Oomycete group. The mechanism appears to involve the impairment of fungal growth by activating phospholipases in the mitochondrial membranes, leading to lipid peroxidation and membrane damage (Radzuhn & Lyr, 1984). Moreover, synthetic efforts have produced various thiadiazole derivatives evaluated as soil fungicides, highlighting the importance of the thiadiazole scaffold in developing antifungal agents (Narayanan, Bernstein, & Williams, 1966).

Environmental Fate and Photodegradation

Research into the environmental fate of etridiazole, a structurally similar compound to 2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole, underlines the importance of understanding the photodegradation pathways during water treatment processes. UV radiation promotes the degradation of etridiazole, leading to various byproducts. Such studies are crucial for assessing the environmental impact and removal efficiency of thiadiazole-based compounds in water treatment systems (Liu, Qiang, Tian, & Zhang, 2009).

Synthetic Methodologies

The synthesis of thiadiazole derivatives, including 2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole, is a field of continued interest due to the biological activities of these compounds. Studies have developed efficient synthetic routes for thiadiazole and its derivatives, facilitating the exploration of their biological and pharmacological properties. For example, the preparation of 2-alkoxy-5-chloromethyl-1,3,4-thiadiazoles through ring closure and nucleophilic displacement reactions underscores the synthetic versatility of thiadiazole derivatives (Rufenacht, 1972).

Corrosion Inhibition

1,3,4-Thiadiazole derivatives, related to 2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole, have been studied as corrosion inhibitors for metals in acidic environments. Their effectiveness in protecting metals from corrosion, alongside insights into their adsorption behavior and mechanism, highlights the potential industrial applications of thiadiazole derivatives in material science and engineering (Attou et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(chloromethyl)-5-ethoxy-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2OS/c1-2-9-5-8-7-4(3-6)10-5/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAMXDCGUYPQJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(S1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-5-ethoxy-1,3,4-thiadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2841391.png)

![N-(furan-2-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2841396.png)

![2-Chloro-N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide](/img/structure/B2841401.png)

![1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2841402.png)

![3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2841406.png)

![1-[(3-Methylphenyl)methyl]benzimidazole](/img/structure/B2841410.png)